(Z)-13-Octadecenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-13-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,18H,2-4,7-17H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRGIHPYVVKWTO-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035774 | |
| Record name | (Z)-13-Octadecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58594-45-9 | |
| Record name | (Z)-13-Octadecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58594-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Octadecenal, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-13-Octadecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2035774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-13-octadecenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13-OCTADECENAL, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA253248W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Roles and Significance of Z 13 Octadecenal
A Key Component of Insect Sex Pheromones
(Z)-13-Octadecenal is a crucial ingredient in the sex pheromone cocktails of various moth species. ontosight.ai Pheromones are chemical signals released by an organism that influence the behavior of others of the same species. In the context of reproduction, female moths release a specific blend of compounds, including this compound, to attract males for mating. The precise ratio of this compound to other components in the pheromone blend is often critical for species-specific recognition and reproductive isolation.
Specific Insect Species Utilizing this compound
A number of insect species have been identified to use this compound as a component of their sex pheromones. The following sections detail its role in several key pest species.
The rice stem borer, Chilo suppressalis, is a major pest of rice crops in many parts of the world. nih.gov The female-produced sex pheromone of this moth was initially identified as a two-component blend of (Z)-11-hexadecenal and this compound. oup.comcambridge.org Subsequent research identified a third component, (Z)-9-hexadecenal, which was found to be necessary to elicit the complete mating behavior pattern in males. cabidigitallibrary.org The typical ratio of these three components is 48:6:5 for (Z)-11-hexadecenal, this compound, and (Z)-9-hexadecenal, respectively. oup.comnih.gov While this compound is a minor component, both it and (Z)-11-hexadecenal are necessary for efficient attraction of males in the field. cambridge.orgresearchgate.net
| Component | Abbreviation | Ratio |
| (Z)-11-hexadecenal | Z11-16:Ald | 48 |
| This compound | Z13-18:Ald | 6 |
| (Z)-9-hexadecenal | Z9-16:Ald | 5 |
The southwestern corn borer, Diatraea grandiosella, is a significant pest of corn. google.com Its female sex attractant pheromone is a mixture of (Z)-9-hexadecenal, (Z)-11-hexadecenal, and this compound. nih.gov The ratio of these components was identified to be 21.5:70.6:7.9, respectively. nih.gov Laboratory and field tests have shown this three-component blend to be as effective as the female moth in attracting males. nih.gov Electrophysiological studies confirmed that all three compounds are required for male attraction. nih.gov
| Component | Abbreviation | Ratio |
| (Z)-9-hexadecenal | Z9-16:Ald | 21.5 |
| (Z)-11-hexadecenal | Z11-16:Ald | 70.6 |
| This compound | Z13-18:Ald | 7.9 |
The honeydew moth, Cryptoblabes gnidiella, is a pest of various fruits, including grapes. iobc-wprs.orgresearchgate.net The sex pheromone of this species is a mixture of (Z)-11-hexadecenal and this compound. researchgate.netnih.gov Research has indicated that a 1:1 mixture of these two components is effective for monitoring populations of this pest. iobc-wprs.orgresearchgate.net This two-component blend is used in commercial products for mating disruption to control the honeydew moth. sedq.es
| Component | Abbreviation | Ratio |
| (Z)-11-hexadecenal | Z11-16:Ald | 1 |
| This compound | Z13-18:Ald | 1 |
The western lawn moth, Tehama bonifatella, is a pest of lawns. Research has identified this compound as a component of its sex pheromone. google.com
The rice leaf-folder, Cnaphalocrocis medinalis, is another significant pest of rice. researchgate.net There is considerable geographical variation in the sex pheromone composition of this species. amanote.com A Japanese population was found to use a four-component blend consisting of (Z)-11-octadecenal, this compound, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol. amanote.combiorxiv.org The ratio of these components was determined to be 11:100:24:36, respectively. amanote.combiorxiv.org In these populations, this compound is the most abundant component. researchgate.netresearchgate.net Field tests in Japan showed that the two aldehyde components, (Z)-11-octadecenal and this compound, are essential for attracting male moths. researchgate.net
| Component | Abbreviation | Ratio (Japanese Population) |
| (Z)-11-octadecenal | Z11-18:Ald | 11 |
| This compound | Z13-18:Ald | 100 |
| (Z)-11-octadecen-1-ol | Z11-18:OH | 24 |
| (Z)-13-octadecen-1-ol | Z13-18:OH | 36 |
Manduca sexta (Tobacco Hornworm Moth)
In the Tobacco Hornworm moth, Manduca sexta, this compound has been identified as a component of the complex female sex pheromone blend. pherobase.combedoukian.com Solvent rinses of the pheromone glands of calling female moths revealed the presence of at least twelve different aldehydes, including this compound. researchgate.netresearchgate.net While some compounds in this blend, such as (E,Z)-10,12-hexadecadienal and (E,E,Z)-10,12,14-hexadecatrienal, are required to elicit the full sequence of mating behaviors from males, the other components, including this compound, are thought to play more subtle, yet important, roles in the chemical communication system of the species. researchgate.netresearchgate.netiupac.org
Pheromone Blend Composition and Ratios Involving this compound
This compound is a pheromone component for numerous insect species, often acting in concert with other semiochemicals in specific ratios to ensure species-specific attraction. thegoodscentscompany.com The precise composition of these blends is critical for effective chemical signaling.
For instance, in the rice stem borer, Chilo suppressalis, the pheromone blend consists of three main aldehyde components: (Z)-11-hexadecenal, (Z)-9-hexadecenal, and this compound. mdpi.comresearchgate.net A specific ratio of these compounds has been successfully utilized for pest management through mass trapping and mating disruption. researchgate.net Similarly, this compound is one of the four components of the sex pheromone identified for the rice leaf folder, Cnaphalocrocis medinalis. biorxiv.orgbiorxiv.org Research has also explored the use of non-natural pheromone blends containing this compound to modify the behavior of agricultural pests like the striped stem borer (Chilo suppressalis) and the yellow stem borer (Scirpophaga incertulas). google.com
Table 1: Insects Utilizing this compound in Pheromone Blends
| Insect Species | Common Name | Other Key Pheromone Components |
|---|---|---|
| Manduca sexta | Tobacco Hornworm | (Z)-11-hexadecenal, (E,E,Z)-10,12,14-hexadecatrienal, and others researchgate.netresearchgate.net |
| Chilo suppressalis | Asiatic Rice Borer | (Z)-11-hexadecenal, (Z)-9-hexadecenal mdpi.comresearchgate.net |
| Cnaphalocrocis medinalis | Rice Leaffolder Moth | (Z)-11-octadecenal, (Z)-11-octadecen-1-ol, (Z)-13-octadecen-1-ol biorxiv.orgbiorxiv.org |
| Diatraea grandiosella | Southwestern Corn Borer | (Z)-11-hexadecenal, (Z)-9-hexadecenal thegoodscentscompany.com |
| Homoeosoma nebulellum | European Sunflower Moth | (Z)-9-hexadecenal, (Z,E)-9,12-tetradecadienal thegoodscentscompany.com |
| Cryptoblabes gnidiella | Honeydew Moth | (Z)-11-hexadecenal thegoodscentscompany.com |
| Eoreuma loftini | Mexican Rice Borer | (Z)-11-hexadecenal, (Z)-13-octadecen-1-ol thegoodscentscompany.com |
Interspecific Communication and Species Recognition
The composition of pheromone blends, including the presence and ratio of compounds like this compound, is critical for species recognition and reproductive isolation. nih.gov However, shared components can lead to interspecific communication, or "eavesdropping." For example, the pheromone blend for C. suppressalis, which includes this compound, has been found to attract other species such as Scirpophaga incertulas, Mythimna separata, and Helicoverpa armigera. mdpi.comdntb.gov.ua
This lack of absolute specificity highlights the importance of minor components in ensuring reproductive isolation. Studies have shown that the addition of specific minor compounds to a shared blend can inhibit the attraction of non-target species. mdpi.comnih.gov For example, the presence of (Z)-11-hexadecenol (Z11-16:OH) in the C. suppressalis pheromone mix prevents it from attracting male H. armigera moths. dntb.gov.ua Furthermore, research on Cnaphalocrocis medinalis shows that its pheromone receptors can detect compounds from sympatric species, which may help the insect avoid areas with high competition for resources. biorxiv.orgbiorxiv.orgresearchgate.net Specifically, pheromone receptors in C. medinalis have been found to respond to this compound as part of its own pheromone blend, as well as to pheromone components of competing species. researchgate.net
Ecological Functions in Insect Behavior
Beyond its primary role in mate attraction, this compound is involved in other ecological functions. Its application in synthetic lures is a key strategy for monitoring and controlling pest populations through mating disruption and mass trapping, as demonstrated with the rice stem borer, Chilo suppressalis. researchgate.netgoogle.com This aldehyde also serves as a kairomonal cue for some insects. For the melon fly, Zeugodacus cucurbitae, this compound is one of several volatile compounds from host plants that attract the flies. senasica.gob.mx These compounds are particularly important for newly emerged flies, which use them to locate nectar and plant exudates that provide the necessary nutrients for reaching sexual maturity. senasica.gob.mx
Involvement in Broader Lipid Metabolism and Biosynthesis Pathways
The significance of this compound extends beyond chemical ecology into the fundamental processes of lipid metabolism. ontosight.ai As an unsaturated fatty aldehyde, it is structurally related to fatty acids and can act as an intermediate in various biosynthetic pathways.
This compound can serve as an intermediate in the synthesis of other significant lipid molecules. ontosight.ai Fatty aldehydes are typically formed from the reduction of fatty acyl-CoA or fatty acids, which are central components of lipid metabolism. hmdb.ca The corresponding fatty acid, (Z)-13-octadecenoic acid, is recognized as a long-chain fatty acid involved in lipid metabolic pathways. hmdb.ca The biosynthetic production of fatty aldehydes from unsaturated lipid precursors like (Z)-13-octadecenoic acid is a known pathway. google.com In the forest musk deer, this compound is among the lipids identified as being crucial for the secretion and maturation of musk, where these lipids may act as precursors for the synthesis of volatile compounds that form the characteristic scent. frontiersin.orgnih.govresearchgate.net
This compound is not exclusive to insects; it has been identified as a secondary metabolite in a diverse range of organisms, from bacteria and fungi to plants and mammals.
Bacteria: It has been detected as a secondary metabolite in cultures of the bacterium Serratia marcescens. onlinescientificresearch.comonlinescientificresearch.com
Fungi: The compound was isolated as a bioactive byproduct from the endophytic fungus Paecilomyces sp., where it exhibited antifungal properties. nih.gov
Plants: this compound is found in the leaf extracts of plants like Lindera setchuenensis and Bidens pilosa. onlinescientificresearch.com It is also a component of the essential oils of Citrus bergamia (bergamot) and Eucalyptus camaldulensis. onlinescientificresearch.comaimspress.com
Mammals: In the forest musk deer (Moschus berezovskii), this compound was identified as one of the metabolites present in musk, a complex secretion used in chemical communication. frontiersin.orgnih.gov
Occurrence in Plant Extracts and Volatiles
This compound has been identified as a volatile compound in several plant species. In the leaves of the plane tree (Platanus orientalis), this aldehyde is one of many volatile organic compounds detected. researchgate.netresearchgate.netdergipark.org.trsemanticscholar.org Analysis of the volatile compounds in Camellia oleifera seed oil from different geographical locations also revealed the presence of this compound, with its proportion varying significantly, reaching up to 24.29% in some samples. mdpi.com
The compound has also been found in the leaf extracts of various medicinal and other plants. Gas chromatography-mass spectrometry (GC-MS) analysis of an ethanolic extract of Ficus polita leaves identified this compound as one of the constituents, with a relative abundance of 1.93%. chemistryjournal.net Similarly, it was detected in the leaf extracts of Andrographis paniculata jelsciences.com and Bidens pilosa. researchgate.net In a study on the stem bark of Detarium microcarpum, this compound was identified as a component of the methanol (B129727) extract, accounting for 5.6% of the volume. nrfhh.com Furthermore, it has been noted in the leaf extract of Commiphora caudata. cabidigitallibrary.org
Beyond terrestrial plants, this compound is also a known semiochemical, acting as a sex pheromone component for insects like the rice stem borer, Chilo suppressalis. cymitquimica.com It is also part of the sex pheromone blend of the European sunflower moth, Homoeosoma nebulellum, and the pyralid moth Duponchelia fovealis. researchgate.netthegoodscentscompany.com The compound has also been identified in studies related to the floral scent of orchids such as Phalaenopsis bellina and is structurally similar to hydrocarbons found in Ophrys sphegodes. researchgate.netresearchgate.net
Below is a table summarizing the occurrence of this compound in various plant sources.
| Plant Species | Part of Plant | Type of Extract/Analysis | Relative Percentage (%) |
| Ficus polita | Leaf | Ethanolic Extract | 1.93 |
| Detarium microcarpum | Stem Bark | Methanol Extract | 5.60 |
| Camellia oleifera | Seed Oil | Volatile Analysis | up to 24.29 |
| Andrographis paniculata | Leaf | Extract | 1.05 |
| Platanus orientalis | Leaf | Volatile Analysis | Not specified |
| Bidens pilosa | Leaf | Methanolic Extract | Not specified |
| Commiphora caudata | Leaf | Extract | Not specified |
Other Documented Biological Activities
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. It has been identified as a bioactive compound with antibacterial activity in the leaf extracts of Lindera setchuenensis and Bidens pilosa. researchgate.netonlinescientificresearch.com One study noted that it was a primary component of Citrus bergamia essential oil, which exhibited more potent antibacterial effects against Staphylococcus aureus than Enterobacter. onlinescientificresearch.com
The table below details the antimicrobial activity associated with extracts containing this compound.
| Source Organism/Plant | Target Microorganism | Observed Effect |
| Lindera setchuenensis | Bacteria | Antimicrobial properties noted. onlinescientificresearch.com |
| Bidens pilosa | Bacteria | Antimicrobial properties noted. researchgate.netonlinescientificresearch.com |
| Citrus bergamia | Staphylococcus aureus, Enterobacter | Potent antibacterial effects against S. aureus. onlinescientificresearch.com |
| Andrographis paniculata | S. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa | Antibacterial activity observed. jelsciences.com |
| Serratia marcescens | B. subtilis, P. vulgaris | Antibacterial activity observed. onlinescientificresearch.com |
| Detarium microcarpum | S. aureus, S. typhi, K. pneumonia, P. aeruginosa, E. coli | Extract showed antimicrobial activity. nrfhh.com |
| Ficus polita | K. pneumoniae, S. typhi, Multi-drug resistant Acinetobacter | Extract showed inhibitory activity. chemistryjournal.net |
Antioxidant Potential
This compound has also been linked to antioxidant activities. It is listed as a compound with antioxidant properties in studies on the endophytic fungus Alternaria alternata. onlinescientificresearch.com The presence of this compound in the ethanolic extract of Ficus polita leaves is noted alongside the extract's demonstrated dose-dependent free radical scavenging activity in DPPH assays. chemistryjournal.net
Furthermore, research on yeast-degraded soursop leaf wax identified this compound among the compounds, with related octadecenoic acid derivatives being reported as having antioxidant and anticarcinogenic properties. gjbeacademia.com A study on Angelica dahurica also identified this compound, while the research focused on screening for potential antioxidant targets. nih.gov
The following table summarizes findings related to the antioxidant potential of this compound.
| Source/Study | Method/Assay | Finding |
| Ficus polita Leaf Extract | DPPH radical scavenging | The extract, containing this compound, showed dose-dependent antioxidant activity. chemistryjournal.net |
| Endophytic fungus Alternaria alternata | General Bioactivity Screening | The compound is noted to have antioxidant properties. onlinescientificresearch.com |
| Degraded Soursop Leaf Wax | GC-MS Analysis | Identified in a mixture where related compounds were reported to have antioxidant activity. gjbeacademia.com |
| Angelica dahurica | Chemical Composition Analysis | Identified as a constituent in a study screening for antioxidant Q-markers. nih.gov |
Molecular Mechanisms of Z 13 Octadecenal Perception and Action
Chemoreception and Olfactory Mechanisms in Insects
The initial detection of airborne molecules like (Z)-13-Octadecenal occurs in the insect's primary olfactory organs, the antennae. These appendages are covered in thousands of hair-like structures called sensilla, which house the olfactory sensory neurons responsible for converting chemical signals into electrical impulses. frontiersin.orgfrontiersin.org
Electroantennogram (EAG) Responses to this compound
Electroantennography is a technique used to measure the total electrical output from the antennal olfactory neurons in response to an odorant stimulus. Studies have demonstrated that the antennae of certain male moths exhibit significant EAG responses when stimulated with this compound, confirming its role as a behaviorally relevant compound.
In the rice leaf folder, Cnaphalocrocis medinalis, this compound is a key component of the female-emitted sex pheromone. mdpi.comresearchgate.net EAG recordings from male C. medinalis antennae showed a distinct response to this compound. When tested alongside other pheromone components, the response to this compound was robust, exceeding 2 mV at a 100 μg dosage. mdpi.com Similarly, this compound is a component of the sex pheromone blend of the striped stem borer, Chilo suppressalis. numberanalytics.comjneurosci.orgthegoodscentscompany.com In studies involving CRISPR/Cas9-mediated mutagenesis of pheromone-binding proteins in C. suppressalis, EAG recordings were used to measure the impact on pheromone perception. Wild-type males showed clear EAG responses to this compound, which were significantly reduced in mutant insects, underscoring the compound's importance in chemoreception. numberanalytics.com
| Compound | Mean EAG Response (mV) |
|---|---|
| (Z)-11-Octadecenal (Z11-18:Ald) | > 2.0 |
| This compound (Z13-18:Ald) | > 2.0 |
| (Z)-11-Octadecen-1-ol (Z11-18:OH) | Variable |
| (Z)-13-Octadecen-1-ol (Z13-18:OH) | Variable |
Identification and Characterization of Pheromone Receptors (PRs)
At the core of pheromone detection are the Pheromone Receptors (PRs), which are specialized Odorant Receptors (ORs) located on the dendritic membrane of olfactory neurons. frontiersin.orgnih.gov These receptors exhibit high specificity and sensitivity to particular pheromone components.
Research on C. medinalis led to the identification and functional characterization of three PRs: CmedPR1, CmedPR2, and CmedPR3. mdpi.comnih.gov Using a heterologous expression system in Xenopus oocytes, scientists tested the responses of these receptors to the four components of the C. medinalis sex pheromone. The results demonstrated that CmedPR2 is the specific receptor for this compound. When exposed to this compound at a concentration of 10⁻⁴ mol/L, oocytes co-expressing CmedPR2 and the obligatory co-receptor (Orco) generated a strong inward current of 106 ± 6.4 nA. mdpi.com CmedPR2 also showed a response to the alcohol analog, (Z)-13-octadecen-1-ol, but the response to the aldehyde was significantly stronger. mdpi.com In contrast, CmedPR1 responded primarily to the 11-carbon unsaturated aldehyde and alcohol. mdpi.com This specificity ensures that the insect can distinguish between the different components of the pheromone blend.
| Receptor | Stimulus Compound | Response Current (nA, Mean ± SEM) |
|---|---|---|
| CmedPR1 | (Z)-11-Octadecenal | 45 ± 2.0 |
| CmedPR1 | (Z)-11-Octadecen-1-ol | 15 ± 1.5 |
| CmedPR2 | This compound | 106 ± 6.4 |
| CmedPR2 | (Z)-13-Octadecen-1-ol | 46 ± 1.6 |
| CmedPR3 | (Z)-11-Octadecen-1-ol | 165.5 ± 9.5 |
| CmedPR3 | (Z)-13-Octadecen-1-ol | 84 ± 5.9 |
Role of Olfactory Receptor Neurons (ORNs) in Signal Transduction
Olfactory Receptor Neurons (ORNs) are the cellular units that convert the chemical binding event at the receptor into a neural signal. frontiersin.orgnih.gov In moths, ORNs specialized for pheromone detection are housed within long trichoid sensilla. frontiersin.orgnih.gov The binding of this compound to its specific PR, such as CmedPR2, on the surface of an ORN's dendrite triggers the opening of an ion channel, leading to a depolarization of the neuron's membrane. frontiersin.orgwikipedia.org This electrical change, if it reaches a certain threshold, generates action potentials (spikes) that travel down the neuron's axon. frontiersin.org
The axons of all ORNs expressing the same type of receptor converge on a single, specific glomerulus in the brain's primary olfactory center, the antennal lobe. frontiersin.org Therefore, all ORNs tuned to this compound will send their signals to the same glomerulus, creating a labeled line of information for this specific chemical cue. This anatomical and functional organization is fundamental for the brain to distinguish the signal of this compound from other pheromone components and general environmental odors. frontiersin.orgnih.gov
Investigation of Olfactory Binding Proteins (OBPs) and Chemosensory Proteins (CSPs)
Before reaching a receptor, a hydrophobic molecule like this compound must traverse the aqueous sensillum lymph that fills the sensillum shaft. This transport is facilitated by small, soluble proteins known as Odorant-Binding Proteins (OBPs). wikipedia.orgscience.gov A specific subclass of OBPs, Pheromone-Binding Proteins (PBPs), are highly concentrated in the sensillum lymph of pheromone-sensitive sensilla and are thought to play a crucial role in solubilizing and transporting pheromones to the receptors. numberanalytics.com
In Chilo suppressalis, four PBP genes have been identified. In vitro binding assays showed that two of these, CsupPBP1 and CsupPBP3, had high binding affinities to all three of the moth's sex pheromone components, including this compound. numberanalytics.com Subsequent in vivo studies using CRISPR/Cas9 to create PBP mutants confirmed their importance; males with mutated PBP1 or PBP3 genes showed a significant reduction in their EAG response to the pheromone components. numberanalytics.com This indicates that PBPs are vital for the efficient detection of this compound.
Chemosensory Proteins (CSPs) are another class of small, soluble proteins found in the sensillum lymph. While their exact role in pheromone detection is less clear than that of OBPs, some studies suggest they may also be involved in chemoreception. nih.gov In C. medinalis, several CSPs have been identified, but their specific binding affinity for this compound has not been as extensively characterized as that of the PBPs in other species. nih.gov
Neurophysiological Basis of this compound-Mediated Behavior
The electrical signals generated by the ORNs in the antenna are just the first step in a complex neural processing pathway that ultimately results in a behavioral response.
Central Nervous System Processing of Pheromonal Cues
The axons of the ORNs project from the antenna to the primary olfactory center in the insect brain, the Antennal Lobe (AL). nih.govbiologists.com The AL is organized into distinct spherical neuropils called glomeruli. biologists.com The processing of sex pheromones, including aldehydes like this compound, occurs in a specialized, male-specific region of the AL known as the Macroglomerular Complex (MGC). mdpi.combiologists.comwur.nl
The axons of ORNs that are tuned to a specific pheromone component, such as this compound, all converge on a single, identifiable glomerulus within the MGC. frontiersin.orgresearchgate.net This creates a spatial map of the pheromone blend within the brain. Here, the ORNs synapse with two other types of neurons: Projection Neurons (PNs) and Local Interneurons (LNs). LNs interconnect different glomeruli, allowing for the integration and sharpening of the olfactory signal, while PNs transmit the processed information from the AL to higher brain centers. nih.gov
PNs originating from the MGC carry the information about this compound and the other pheromone components along dedicated pathways to the protocerebrum, specifically to areas like the mushroom bodies and the lateral horn. researchgate.netbiologists.com These higher-order centers are responsible for integrating the olfactory information with other sensory inputs and the insect's internal physiological state to produce a coherent and appropriate behavioral output, such as the characteristic upwind flight of a male moth towards a calling female. biologists.comnih.gov The entire pathway, from receptor binding to central processing, ensures that the perception of this compound is translated into a specific and reproductively advantageous behavior. nih.gov
Neural Circuitry Underlying Behavioral Responses
The perception of the sex pheromone component this compound and the subsequent elicitation of a behavioral response in male moths involves a complex and specialized neural circuit. This pathway begins with the detection of the molecule at the periphery and proceeds through dedicated processing centers in the brain, ultimately leading to an appropriate behavioral output, such as flight towards a potential mate. The entire process relies on the precise recognition of not just a single compound, but a specific blend of pheromonal components, of which this compound is often a crucial, albeit sometimes minor, constituent.
The initial detection of this compound occurs in the antennae of the male moth. Specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla trichodea are tuned to this specific molecule. researchgate.net In the European pepper moth, Duponchelia fovealis, single sensillum recordings have revealed that a single OSN is responsible for detecting both this compound and its geometric isomer, (E)-13-octadecenal. researchgate.netscience.govscience.gov Intriguingly, this same sensillum also contains a second OSN that is tuned to a different key component of the pheromone blend, (Z)-11-hexadecenal. researchgate.netscience.gov This arrangement at the periphery suggests that the initial steps of processing and integrating information about different components of the pheromone blend occur simultaneously.
At the molecular level, the detection is mediated by specific pheromone receptors (PRs) located on the dendritic membrane of these OSNs. In the rice leaf-roller moth, Cnaphalocrocis medinalis, for which this compound is a known pheromone component, functional studies have identified a specific receptor, CmedPR2, that shows a strong and specific response to this compound. biorxiv.org These receptors, along with a mandatory co-receptor (Orco), trigger a neural impulse upon binding with the pheromone molecule.
Once the OSNs are activated, they transmit the signal as an electrical impulse along their axons to the primary olfactory processing center in the insect brain, the antennal lobe (AL). wur.nl The axons of OSNs that express the same type of receptor converge on discrete, spherical neuropils within the AL called glomeruli. wur.nlntnu.no Pheromonal signals, in particular, are processed in a specialized and sexually dimorphic region of the AL known as the macroglomerular complex (MGC). wur.nlntnu.no While it is established that the information from this compound-sensitive neurons is processed within the MGC, the precise glomerulus dedicated to this specific compound in species like D. fovealis or C. medinalis is an area of ongoing research. General models in other moth species, such as Helicoverpa armigera, demonstrate that different glomeruli within the MGC are tuned to specific components of the pheromone blend, including primary attractants and behavioral antagonists. ntnu.noelifesciences.orgfrontiersin.org
From the antennal lobe, the processed olfactory information is relayed to higher brain centers by a different set of neurons called projection neurons (PNs). wur.nlelifesciences.org These PNs have dendrites that arborize within specific glomeruli, thus preserving the labeled-line code for specific odorants. The axons of these PNs then travel via distinct pathways—the medial, mediolateral, and lateral antennal lobe tracts—to the protocerebrum. ntnu.noelifesciences.org Key target areas in the protocerebrum include the mushroom bodies, which are associated with learning and memory, and the lateral horn, which is implicated in mediating innate, hardwired behaviors like the attraction to a pheromone source. ntnu.noelifesciences.org The spatial organization of the PN terminals in the protocerebrum is thought to be crucial for integrating the signals of different pheromone components and translating them into a coherent behavioral response. elifesciences.org For instance, signals representing attraction may be spatially separated from those representing aversion or inhibition. ntnu.noelifesciences.org
The ultimate behavioral response of the male moth, which is a finely tuned flight pattern towards the female, is dependent on the correct ratio of all components in the pheromone blend. science.gov This indicates that the neural information carried by parallel pathways, including the one for this compound, must be precisely integrated within these higher brain centers to ensure that the male only responds to a conspecific female.
Finally, for the olfactory system to remain sensitive to new stimuli, the pheromone signal must be rapidly deactivated. Aldehyde oxidases (AOXs), enzymes found in the antennae, are believed to play a role in the degradation of aldehyde pheromones like this compound, converting them into their corresponding carboxylic acids and effectively resetting the system. physiology.org
Biosynthesis and Metabolic Pathways of Z 13 Octadecenal
Elucidation of Precursor Molecules and Metabolic Intermediates
The biosynthesis of Type I moth sex pheromones, which are straight-chain unsaturated aldehydes, alcohols, or acetates, typically originates from common saturated fatty acids produced through de novo synthesis from acetyl-CoA. usda.govoup.comresearchgate.net The carbon backbone for (Z)-13-Octadecenal, being an 18-carbon compound, is derived from stearic acid (18:CoA).
The general biosynthetic pathway proceeds through several key steps:
Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acyl-CoAs, primarily palmitoyl-CoA (16:CoA) and stearoyl-CoA (18:CoA).
Desaturation: A specific fatty acyl desaturase introduces a double bond at the C-13 position of the stearoyl-CoA precursor, yielding (Z)-13-octadecenoyl-CoA. This step is crucial for establishing both the position and the stereochemistry of the unsaturation.
Reduction: The activated fatty acyl intermediate, (Z)-13-octadecenoyl-CoA, is then reduced to the corresponding fatty alcohol, (Z)-13-Octadecen-1-ol.
Oxidation: The final step in the formation of this compound is the oxidation of the fatty alcohol, (Z)-13-Octadecen-1-ol.
This sequence of reactions highlights a conserved pathway in which common cellular metabolites are converted into highly specific signaling molecules. The intermediates are often transient and present in low concentrations within the pheromone gland. researchgate.net
| Precursor/Intermediate | Chemical Formula | Role in Pathway |
| Stearoyl-CoA | C₂₀H₃₈N₇O₁₇P₃S | Initial C18 saturated fatty acid precursor |
| (Z)-13-Octadecenoyl-CoA | C₂₀H₃₆N₇O₁₇P₃S | Product of Δ13-desaturation |
| (Z)-13-Octadecen-1-ol | C₁₈H₃₆O | Product of fatty acyl reduction; immediate precursor to the aldehyde |
Enzymatic Machinery Involved in this compound Production
The conversion of a simple fatty acid into a specific pheromone component like this compound is orchestrated by a suite of specialized enzymes. The expression and activity of these enzymes are tightly controlled within the pheromone gland cells to ensure the production of the correct chemical signal. oup.comlu.se
Fatty acyl-CoA desaturases (FADs) are key enzymes that catalyze the introduction of double bonds into the hydrocarbon chains of fatty acids, a critical step in generating the vast diversity of moth pheromones. nih.govpnas.orgpnas.org The formation of this compound requires a desaturase that can introduce a double bond between carbons 13 and 14 of an 18-carbon fatty acyl precursor.
Regioselectivity: This refers to the enzyme's ability to introduce a double bond at a specific position along the fatty acid chain. For this compound, a Δ13-desaturase is required. Research has identified a variety of desaturases in moths, including Δ9, Δ11, and multifunctional desaturases that can perform Δ13 desaturation. pnas.org These enzymes have evolved from conserved metabolic desaturases to acquire novel specificities. nih.gov
Stereoselectivity: This refers to the geometric configuration of the resulting double bond (Z or E). The desaturases involved in moth pheromone biosynthesis are highly stereospecific, almost exclusively producing the (Z) or cis isomer, which is the case for this compound. pnas.org This specificity is crucial, as even small amounts of the incorrect isomer can disrupt chemical communication.
The evolution of these highly specific FADs is a primary driver for the diversification of pheromone signals among different moth species. pnas.org
Once the correct unsaturated fatty acyl-CoA, (Z)-13-octadecenoyl-CoA, is synthesized, it must be converted into its corresponding aldehyde. This process typically occurs in two steps, starting with the reduction of the fatty acyl-CoA to a fatty alcohol. This reaction is catalyzed by fatty acyl-CoA reductases (FARs). oup.compnas.org
These enzymes are often specific to the pheromone gland (termed pgFARs) and play a pivotal role in converting the fatty acyl precursors into fatty alcohols. pnas.orgnih.gov FARs exhibit specificity for the chain length and degree of unsaturation of their substrates, thereby contributing to the final composition of the pheromone blend. nih.govnih.gov In the biosynthesis of this compound, a FAR reduces (Z)-13-octadecenoyl-CoA to (Z)-13-Octadecen-1-ol, which is the immediate precursor to the final aldehyde product. elifesciences.org
| Enzyme Class | Function | Substrate | Product |
| Fatty Acyl Desaturase (FAD) | Introduces Z-double bond | Stearoyl-CoA | (Z)-13-Octadecenoyl-CoA |
| Fatty Acyl Reductase (FAR) | Reduces acyl-CoA to alcohol | (Z)-13-Octadecenoyl-CoA | (Z)-13-Octadecen-1-ol |
The final step in the synthesis of this compound is the oxidation of the primary alcohol, (Z)-13-Octadecen-1-ol. wikipedia.orgkhanacademy.org This conversion is carried out by alcohol oxidases or dehydrogenases. researchgate.net In many moth species, this oxidation step is thought to occur in the cell membrane or within the cuticle of the pheromone gland. researchgate.netnih.gov This localization implies that the fatty alcohol is first produced within the gland cells and is then transported to a different cellular compartment for the final conversion to an aldehyde before its release. nih.gov The action of these oxidases is the terminal step that yields the active pheromone component this compound.
While not directly involved in the synthesis of the aldehyde this compound, acetyltransferases are another critical class of enzymes in the broader context of moth pheromone biosynthesis. oup.com These enzymes are responsible for producing acetate (B1210297) ester pheromones by catalyzing the transfer of an acetyl group from acetyl-CoA to a fatty alcohol.
If the biosynthetic pathway were to produce an acetate ester, the (Z)-13-Octadecen-1-ol intermediate would be esterified by an acetyltransferase instead of being oxidized. The presence or absence of specific acetyltransferases versus alcohol oxidases is a key factor that determines whether a particular species will produce an alcohol, aldehyde, or acetate ester as its final pheromone component. oup.com Histone acetyltransferases (HATs) also exist and play a role in the epigenetic regulation of gene expression, but they are not directly involved in the modification of pheromone components. mdpi.comnih.gov
Genetic Regulation of this compound Biosynthesis
The production of pheromones is a tightly regulated process, controlled by both hormonal signals and the expression of specific genes. The entire biosynthetic pathway, from precursor synthesis to the final enzymatic modifications, is under precise genetic control to ensure that the correct pheromone blend is produced at the appropriate time for mating. usda.govnih.gov
Pheromonogenesis in moths is primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). usda.gov PBAN is a hormone that is released from the subesophageal ganglion and acts on a G protein-coupled receptor located on the surface of pheromone gland cells. usda.gov This interaction initiates a signal transduction cascade, leading to an influx of calcium ions, which in turn activates the key enzymes in the biosynthetic pathway, including desaturases and reductases.
The evolution of pheromone communication is driven by genetic changes in the enzymes of the biosynthetic pathway. researchgate.net Mutations in the genes encoding desaturases, for example, can alter their regioselectivity or stereoselectivity, leading to the production of novel pheromone components. This can result in the formation of new "pheromone dialects" and ultimately contribute to reproductive isolation and the formation of new species. researchgate.netlu.se Therefore, the genetic basis of pheromone production is a key area of study for understanding insect evolution and for developing species-specific pest management strategies. lu.selu.se
Heterologous Expression Systems for Biosynthesis Studies
The production of specific fatty acid-derived semiochemicals like this compound, a known component of the sex pheromone of the rice leaf folder, Cnaphalocrocis medinalis, requires a precise enzymatic cascade. researchgate.netbiorxiv.org This typically involves the action of specific fatty acid desaturases and fatty acyl-CoA reductases. To study these enzymes and reconstitute the biosynthetic pathway, researchers turn to heterologous hosts that are well-characterized and easily manipulated genetically.
Yeast, particularly Saccharomyces cerevisiae, serves as a powerful tool for the functional characterization of enzymes involved in pheromone biosynthesis. Its well-understood genetics and metabolism make it an ideal chassis for expressing foreign genes. In the context of producing unsaturated aldehydes like this compound, yeast can be engineered to express the necessary desaturases and reductases from the source organism.
While specific studies detailing the complete biosynthesis of this compound in yeast are not extensively documented in publicly available research, the general methodology has been established for other moth pheromones. This involves:
Identification of Candidate Genes: Transcriptomic analysis of the pheromone glands of Cnaphalocrocis medinalis would be the first step to identify candidate genes encoding for desaturases and fatty acyl reductases.
Codon Optimization and Gene Synthesis: The identified genes are then optimized for expression in yeast and synthesized.
Vector Construction and Yeast Transformation: The synthetic genes are cloned into yeast expression vectors and introduced into a suitable yeast strain.
Cultivation and Analysis: The engineered yeast is cultured, and the fatty acid profile is analyzed by gas chromatography-mass spectrometry (GC-MS) to detect the production of the target compound or its precursors.
This approach allows for the precise determination of enzyme function. For instance, expressing a candidate desaturase in yeast and analyzing the resulting fatty acid profile can confirm its regiospecificity and stereospecificity, crucial for producing the correct (Z)-isomer of 13-octadecenoic acid, the precursor to this compound. Similarly, the expression of a fatty acyl reductase can confirm its ability to convert the fatty acyl-CoA precursor into the corresponding alcohol, which can then be oxidized to the final aldehyde product.
Table 1: Key Enzyme Classes in Yeast for Potential this compound Biosynthesis
| Enzyme Class | Function in Biosynthesis |
| Fatty Acid Desaturase | Introduces a double bond at the delta-13 position of an 18-carbon fatty acyl-CoA precursor. |
| Fatty Acyl-CoA Reductase | Reduces the C18:1 fatty acyl-CoA to the corresponding fatty alcohol. |
| Alcohol Oxidase | Oxidizes the fatty alcohol to the final aldehyde product, this compound. |
This table is based on the general principles of moth pheromone biosynthesis and represents a hypothetical pathway for this compound production in a heterologous yeast system.
Nicotiana benthamiana has emerged as a versatile and scalable platform for the transient expression of biosynthetic pathways. The agroinfiltration method allows for the rapid introduction of multiple genes into plant leaves, leading to the production of complex molecules within days. This system is particularly advantageous for pathway prototyping and optimization.
The reconstruction of the this compound biosynthetic pathway in N. benthamiana would follow a similar logic to the yeast system but with the added complexity of plant cell metabolism. The general steps include:
Gene Assembly: The identified and optimized genes for the desaturase and reductase are assembled into a plant expression vector, often in a multigene construct.
Agroinfiltration: Agrobacterium tumefaciens carrying the expression vector is infiltrated into the leaves of N. benthamiana.
Transient Expression and Harvesting: The plant is incubated for several days to allow for gene expression and protein production, after which the leaf tissue is harvested.
Metabolite Extraction and Analysis: The metabolites are extracted from the leaf tissue and analyzed by GC-MS to identify the presence of this compound and its intermediates.
Research on other moth pheromones has demonstrated the feasibility of producing fatty acid-derived alcohols, acetates, and aldehydes in N. benthamiana. These studies have shown that the choice of enzymes, their expression levels, and the metabolic background of the plant can significantly influence the final product profile. While direct evidence for this compound production in this system is pending in the scientific literature, the existing research provides a strong foundation for its future heterologous biosynthesis.
Table 2: Comparison of Yeast and Nicotiana benthamiana as Expression Platforms for Biosynthesis Studies
| Feature | Yeast (S. cerevisiae) | Nicotiana benthamiana |
| Expression Time | Days to weeks (for stable strains) | Days (for transient expression) |
| Scalability | Highly scalable in fermenters | Scalable in greenhouses |
| Post-translational Modifications | Eukaryotic, but may differ from insects | Eukaryotic, potentially closer to native insect enzymes |
| Metabolic Context | Well-defined, can be engineered | Complex plant metabolism |
| Primary Use Case | Functional characterization, metabolic engineering | Rapid pathway prototyping, scalable production |
This table provides a general comparison of the two heterologous expression systems in the context of biosynthetic studies.
Analytical Methodologies for Z 13 Octadecenal Research
Chromatographic and Spectrometric Techniques for Identification and Quantification
Chemical analysis is the foundation for identifying the structure of (Z)-13-Octadecenal and determining its presence and concentration in biological and environmental samples. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the principal tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.gov This method separates components of a mixture in the gas phase and then uses mass spectrometry to identify them based on their mass-to-charge ratio and fragmentation patterns.
In insect pheromone research, GC-MS is indispensable for identifying the components of pheromone gland extracts. For instance, this compound was identified as a minor component of the female sex pheromone of the southwestern corn borer, Diatraea grandiosella, constituting about 7.9% of a three-aldehyde blend. nih.gov Similarly, analysis of the European pepper moth, Duponchelia fovealis, revealed that its pheromone gland extract contains both (E)-13-Octadecenal and this compound. nih.goveuropa.eu In the Mexican rice borer, Eoreuma loftini, this compound was identified alongside two acetate (B1210297) compounds from ovipositor rinses. nih.gov It is also a known sex pheromone component of the rice stem borer, Chilo suppressalis. europa.eucymitquimica.comtandfonline.comtandfonline.comnih.gov
Beyond pheromones, GC-MS has been used to detect this compound in various plant extracts. It has been identified in the essential oil of Hyptis suaveolens fuoye.edu.ng and in n-hexane extracts of fenugreek seeds (Trigonella foenum-graecum). scione.com The technique is also robust enough to identify the compound in complex matrices from yeast-degraded plant waxes and other botanical sources. gjbeacademia.comacgpubs.orgrjptonline.org
The mass spectrum of this compound provides a unique fingerprint for its identification. Public databases like the NIST Mass Spectrometry Data Center contain reference spectra for confirmation. nih.gov
Table 1: Identification of this compound in Pheromone Blends of Various Moth Species via GC-MS
| Species | Other Key Components in Blend | Relative Amount of this compound | Source of Finding |
| Diatraea grandiosella (Southwestern corn borer) | (Z)-9-hexadecenal, (Z)-11-hexadecenal | 7.9% | nih.gov |
| Duponchelia fovealis (European pepper moth) | (E)-13-octadecenal, (Z)-11-hexadecenal | Part of a 10:1:0.1 ratio | nih.gov |
| Eoreuma loftini (Mexican rice borer) | (Z)-13-octadecenyl acetate, (Z)-11-hexadecenyl acetate | Part of an 8:1:1.3 ratio | nih.gov |
| Manduca sexta (Tobacco hornworm) | Complex blend including various hexadecenals and octadecenals | Detected in gland rinses | researchgate.net |
| Chilo suppressalis (Rice stem borer) | (Z)-11-hexadecenal, (Z)-9-hexadecenal | Identified as a key component | tandfonline.commdpi.com |
High-Performance Liquid Chromatography (HPLC) in Precursor and Metabolite Analysis
While GC-MS is ideal for the volatile aldehyde, High-Performance Liquid Chromatography (HPLC) is better suited for analyzing its less volatile or thermally unstable precursors and metabolites, such as long-chain fatty acids and alcohols. unco.edu HPLC separates compounds in a liquid phase, making it suitable for a different range of molecules.
The biosynthesis of this compound begins with fatty acid precursors. nih.gov HPLC can be used to analyze these precursor molecules. For instance, methods for analyzing fatty acids often use HPLC to avoid the high temperatures of GC analysis which can cause degradation of unsaturated compounds. unco.edu The metabolism of fatty aldehydes can also be tracked using HPLC. A notable research approach involves using pyrene-labeled compounds to study fatty aldehyde metabolism in living cells. nih.gov In this method, cells are incubated with a pyrene-labeled fatty aldehyde, and the subsequent formation of fluorescently-tagged fatty acids and fatty alcohols in the culture medium is quantified over time using HPLC with fluorescence detection. nih.gov
Though less common for the aldehyde itself, specific HPLC methods have been developed for this compound. One such method uses a reverse-phase (RP) C18 column with a mobile phase of acetonitrile (B52724) and water, allowing for its analysis and preparative separation. sielc.com Furthermore, to increase sensitivity and selectivity for aldehydes, pre-column derivatization with fluorescent probes can be employed, enabling highly sensitive quantification with HPLC. researchgate.net
Electrophysiological Assays in Chemoreception Studies
Electrophysiological assays are critical for determining which compounds in a complex mixture are biologically active—that is, which ones an insect can actually detect. These techniques measure the electrical responses of an insect's olfactory system to chemical stimuli.
Gas Chromatography-Electroantennogram Detection (GC-EAD)
Gas Chromatography-Electroantennogram Detection (GC-EAD) is a powerful technique that directly links chromatographic separation with biological activity. science.govusgs.gov In a GC-EAD setup, the effluent from the gas chromatograph is split. One part goes to a conventional detector (e.g., a Flame Ionization Detector, FID), while the other is directed over an insect's antenna. Electrodes placed on the antenna record the sum of electrical potentials from olfactory neurons. A simultaneous response on both the FID and the antenna trace indicates that a specific compound eluting at that time is stimulating the insect's sense of smell. science.gov
This technique has been instrumental in identifying this compound as an active pheromone component. In studies of the European pepper moth, Duponchelia fovealis, GC-EAD analysis of female gland extracts produced distinct antennal responses to peaks that GC-MS later identified as containing this compound and its (E)-isomer. nih.govscience.gov In another study, the cephalic secretions of the cuckoo bumblebee, Bombus vestalis, were analyzed by GC-EAD using the antenna of a Bombus terrestris worker. umons.ac.be This revealed that this compound was one of several compounds that elicited a significant electrophysiological response, suggesting its role as a repellent. umons.ac.be
Single Sensillum Recordings (SSR)
Single Sensillum Recording (SSR) offers a much higher resolution than GC-EAD by measuring the activity of individual olfactory sensory neurons (OSNs) housed within a single olfactory sensillum (a hair-like structure on the antenna). science.gov This technique involves inserting a fine tungsten electrode through the cuticle of a sensillum to record the action potentials (spikes) of the one to four OSNs typically located inside.
SSR allows researchers to determine the specific tuning of individual neurons to particular compounds. A key finding in the study of the European pepper moth, Duponchelia fovealis, came from SSR experiments. nih.govresearchgate.net Recordings showed that a specific type of neuron responded with high-amplitude spikes to both this compound and its geometric isomer, (E)-13-Octadecenal. nih.govresearcher.life A different neuron, housed in the same sensillum, responded to another pheromone component, (Z)-11-hexadecenal. nih.gov This demonstrates a high degree of specialization at the neuronal level and explains how the insect can distinguish components of its species-specific pheromone blend.
Table 2: Electrophysiological Responses to this compound in Different Insect Species
| Species | Technique | Finding | Source |
| Duponchelia fovealis | GC-EAD | Elicited strong antennal depolarization. | nih.gov |
| Duponchelia fovealis | SSR | A specific neuron responded strongly to both (Z)- and (E)-13-Octadecenal. | nih.govresearchgate.net |
| Bombus terrestris | GC-EAD | Antenna responded to this compound from Bombus vestalis secretions. | umons.ac.be |
| Cryptoblabes gnidiella | GC-EAD | Male antennae respond to this compound as a natural pheromone component. | nih.gov |
Xenopus Oocyte Expression and Voltage Clamp Recording
To investigate the molecular basis of chemoreception, researchers can functionally express insect olfactory receptors (ORs) in a heterologous system, most commonly the oocytes of the African clawed frog, Xenopus laevis. nih.govspringernature.com This system allows for the deorphanization of receptors—that is, matching a specific receptor protein to the compound(s) that activate it.
The methodology involves synthesizing complementary RNA (cRNA) for a candidate OR and its obligate co-receptor (Orco). oup.com These cRNAs are then microinjected into a frog oocyte. pnas.org The oocyte translates the RNA and inserts the functional receptor complex into its cell membrane. After several days of incubation, a two-electrode voltage clamp is used to measure the ion current that flows across the oocyte membrane when the receptor is activated by a specific chemical ligand, such as this compound. nih.govspringernature.com
This technique has been applied to study the pheromone receptors of Cnaphalocrocis medinalis, a rice pest that uses this compound as a sex pheromone component. biorxiv.org Researchers co-expressed candidate pheromone receptors with the Orco protein in Xenopus oocytes. They found that one receptor, designated CmedPR1, generated robust inward currents when stimulated with octadecenals, functionally confirming its role in detecting this class of pheromone compounds. biorxiv.org
Bioassay-Guided Fractionation and Characterization of this compound
Bioassay-guided fractionation is a pivotal strategy for identifying and isolating bioactive natural products. This methodology systematically partitions complex mixtures, such as plant or insect extracts, into progressively simpler fractions. At each stage, the biological activity of the fractions is assessed using a specific bioassay, allowing researchers to selectively pursue the most potent components. The ultimate goal is the isolation of a pure, biologically active compound, which is then structurally elucidated. In the context of this compound, this approach has been instrumental in its identification as a key semiochemical, particularly as a sex pheromone in various insect species.
The process typically commences with the extraction of the source material, for instance, the ovipositor rinses of female moths, using a suitable solvent like hexane. nih.gov This crude extract, containing a myriad of compounds, is then subjected to a primary fractionation step, often employing techniques like column chromatography. The resulting fractions are subsequently tested for biological activity. In the case of insect pheromones, this might involve electroantennography (EAG), which measures the antennal response of a male insect to a given chemical stimulus, or behavioral assays that observe specific responses like mating dances or attraction in a flight chamber. nih.govkyoto-u.ac.jp
Fractions that elicit a significant biological response are selected for further separation using more refined chromatographic methods, such as high-performance liquid chromatography (HPLC). sielc.comresearchgate.net This iterative process of separation and bioassay continues until a pure, active compound is isolated.
Once a purified active compound is obtained, its chemical structure must be determined. This is achieved through a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is frequently employed to determine the molecular weight and fragmentation pattern of the compound, providing initial clues to its identity. nih.govjelsciences.comchemistryjournal.net Further structural confirmation is typically achieved using nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, which provides detailed information about the arrangement of atoms within the molecule. spectrabase.com The precise location and stereochemistry of double bonds, a critical feature of many pheromones like this compound, can be confirmed through these and other specialized analytical methods.
The following table summarizes findings from various studies that have utilized bioassay-guided fractionation and other analytical methods to identify and characterize this compound from natural sources.
| Source Organism/Material | Bioassay/Activity Detected | Analytical Method(s) for Characterization | Associated Compounds Identified |
|---|---|---|---|
| Eoreuma loftini (Mexican rice borer) | Laboratory bioassays (activity response), Field tests (male moth trapping) nih.gov | Not explicitly stated for this compound in the provided text, but GC-MS is common for pheromone identification. nih.gov | (Z)-13-octadecenyl acetate, (Z)-11-hexadecenyl acetate nih.gov |
| Diatraea grandiosella (Southwestern corn borer) | Laboratory flight chamber tests, Field tests (male attraction), Electrophysiological studies nih.gov | Gas-liquid chromatography-mass spectrometry (GLC-MS) nih.gov | (Z)-9-hexadecenal, (Z)-11-hexadecenal nih.gov |
| Chilo suppressalis (Rice stem borer) | Laboratory bioassay (mating dance), Electroantennogram (EAG) assays, Field tests kyoto-u.ac.jp | Gas-liquid chromatography (GLC), Gas-liquid chromatography-mass spectrometry (GLC-MS) kyoto-u.ac.jp | (Z)-11-hexadecenal kyoto-u.ac.jp |
| Andrographis paniculata Leaf Extract | Antibacterial activity against various bacteria jelsciences.com | Gas chromatography-mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FT-IR) jelsciences.com | Propionic acid, 3-iodo-, pentadecyl ester, 9-Eicosenoic acid, (Z)-, Supraene jelsciences.com |
| Ficus polita Leaf Extract | Antimicrobial and antioxidant activity chemistryjournal.net | Gas chromatography-mass spectrometry (GC-MS) chemistryjournal.net | 9,12-Octadecadienoic acid (Z,Z)-, Octadec-9-enoic acid, Methyl stearate (B1226849) chemistryjournal.net |
| Tetrapleura tetraptera Leaf Fixed Oil | Not specified, general bioactive component analysis phytojournal.com | Gas chromatography-mass spectrometry (GC-MS) phytojournal.com | 15-hydroxypentadecanoic acid, 9,12-octadecadienoic acid (Z,Z)-, Oleic acid phytojournal.com |
Behavioral Ecology and Applied Research of Z 13 Octadecenal
Behavioral Responses Elicited by (Z)-13-Octadecenal
The perception of this compound by male insects triggers a cascade of innate behaviors, guiding them toward a potential mate. These responses are often sequential, beginning with activation and culminating in mating attempts.
In moths, the presence of a species-specific blend of volatile pheromones, often including this compound, initiates mate localization. researchgate.net Upon detection of the pheromone plume, male moths exhibit a distinct upwind flight pattern, a behavior known as positive anemotaxis. This oriented flight is a critical step in navigating toward the pheromone source, which is typically a calling female. google.com
Research on the honeydew moth, Cryptoblabes gnidiella, has utilized wind tunnel tests to quantify these behavioral responses. The typical sequence of behaviors recorded includes taking flight, oriented flight within the pheromone plume, and ultimately, making contact with the pheromone source. researchgate.netresearchgate.net The success of these behaviors is contingent on the presence and correct ratio of the pheromone components. For instance, in laboratory bioassays, male C. gnidiella demonstrated oriented flight and source contact with lures containing a synthetic blend of (Z)-11-hexadecenal and this compound. researchgate.net This directed movement is a classic example of a chemically mediated behavioral response essential for reproduction.
Following successful source location, this compound and its blend components continue to play a role in the later stages of reproduction, including courtship and mating. While the long-range flight is guided by the volatile pheromone blend, close-range interactions and the initiation of specific mating rituals can also be chemically mediated. In some moth species, antennal contact with the female, who is emitting the pheromone, can trigger complex courtship displays. researchgate.net These rituals are the final step before copulation and are crucial for ensuring species-specific mating. The sex pheromones, including this compound, are thus integral not only to bringing the sexes together but also to facilitating the successful completion of the mating sequence.
This compound rarely acts alone; its effectiveness as a sex attractant is almost always dependent on its presence in a precise, multi-component blend. The specific ratio of these components is critical for eliciting an optimal behavioral response and ensuring reproductive isolation between closely related species. nih.govmdpi.com
Several moth species utilize this compound in their pheromone blends, with attractiveness dictated by the unique composition and ratio of co-occurring compounds.
Chilo suppressalis (Asiatic rice borer): The sex pheromone for this major rice pest was identified as a three-component blend of (Z)-11-hexadecenal, this compound, and (Z)-9-hexadecenal. nih.govoup.com A standard lure uses a ratio of 48:6:5 of these components, respectively. oup.com The presence of minor components can significantly impact the specificity of the blend. For example, adding (Z)-11-hexadecenol to the main blend for C. suppressalis did not increase its attractiveness to conspecific males but did prevent the attraction of other species like Helicoverpa armigera, demonstrating a key role in reproductive isolation. nih.govmdpi.comdntb.gov.ua
Cryptoblabes gnidiella (Honeydew moth): The sex pheromone is a two-component mixture of (Z)-11-hexadecenal and this compound. researchgate.netresearchgate.net Field and laboratory studies have confirmed that a 1:1 ratio of these two aldehydes is highly attractive to male moths. iobc-wprs.orgresearchgate.net
Diatraea considerata : For this pyralid moth, the female-produced sex pheromone consists of three aldehydes: (Z)-11-hexadecenal, (Z)-7-hexadecenal, and this compound, in a ratio of 74:23:3. ucr.ac.cr Field trapping experiments showed that while individual components were inactive, the ternary blend was as attractive as virgin females. ucr.ac.cr The removal of either (Z)-11-hexadecenal or (Z)-7-hexadecenal from the blend significantly reduced its attractiveness, highlighting their importance. ucr.ac.cr
Cnaphalocrocis medinalis (Rice leaffolder): Geographic variations exist in the pheromone blend of this species. A Japanese population uses a four-component blend of (Z)-11-octadecenal, this compound, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol at a ratio of 11:100:24:36. researchgate.net This highlights how even within a single species, optimal blend ratios can differ.
The following table summarizes the pheromone blend composition for various insect species where this compound is a component.
| Species | This compound | Other Components | Ratio | Source(s) |
| Chilo suppressalis | Yes | (Z)-11-hexadecenal, (Z)-9-hexadecenal | 6:48:5 | nih.gov, oup.com |
| Cryptoblabes gnidiella | Yes | (Z)-11-hexadecenal | 1:1 | iobc-wprs.org, researchgate.net |
| Diatraea considerata | Yes | (Z)-11-hexadecenal, (Z)-7-hexadecenal | 3:74:23 | ucr.ac.cr |
| Cnaphalocrocis medinalis | Yes | (Z)-11-octadecenal, (Z)-11-octadecen-1-ol, (Z)-13-octadecen-1-ol | 100:11:24:36 | researchgate.net |
Pheromone Antagonists and Behavioral Modulation
The precise nature of pheromone perception can be exploited for pest management through the use of pheromone antagonists. These are compounds that are structurally similar to the pheromone components and can disrupt normal chemical communication and mating behavior.
Research has focused on identifying stable structural analogs that can interfere with the perception of aldehyde pheromones like this compound, which can be chemically unstable. researchgate.netnih.gov
For the honeydew moth, Cryptoblabes gnidiella, formate (B1220265) analogs of the natural pheromone components have been identified as potent antagonists. researchgate.netfrontiersin.org Specifically, (Z)-9-tetradecenyl formate and (Z)-11-hexadecenyl formate, which are structural analogs of the pheromone components (Z)-11-hexadecenal and this compound, were found to inhibit the sexual response of males. researchgate.netresearchgate.netnih.gov
In another example, the sex pheromone of the rice leaffolder, Cnaphalocrocis medinalis, contains two alcohol components, (Z)-11-octadecen-1-ol and (Z)-13-octadecen-1-ol. nih.govresearchgate.net Studies have shown that these alcohols can act as inhibitors or antagonists for the Asiatic rice borer, Chilo suppressalis. nih.govoup.com When these alcohols were added to traps baited with the C. suppressalis pheromone, they caused a significant reduction in the capture of male rice borers. nih.govoup.com
The table below details the identified antagonists for pheromone systems involving this compound.
| Target Species | Pheromone Components | Antagonist(s) | Source(s) |
| Cryptoblabes gnidiella | (Z)-11-hexadecenal, this compound | (Z)-9-tetradecenyl formate, (Z)-11-hexadecenyl formate | researchgate.net, researchgate.net, nih.gov |
| Chilo suppressalis | (Z)-11-hexadecenal, this compound, (Z)-9-hexadecenal | (Z)-11-octadecen-1-ol, (Z)-13-octadecen-1-ol | nih.gov, oup.com |
Pheromone antagonists disrupt mating behavior by interfering with the normal detection and processing of the pheromone signal at the level of the insect's antenna. The formate analogs identified for C. gnidiella act as behavioral antagonists by inhibiting the response of males to both synthetic pheromone lures and calling females. researchgate.netresearchgate.netnih.gov In wind tunnel experiments, the addition of these formate analogs to the pheromone source significantly reduced oriented flight and source contact by male moths. researchgate.netresearchgate.net
Field studies have corroborated these findings. The addition of (Z)-9-tetradecenyl formate and (Z)-11-hexadecenyl formate to pheromone-baited traps for C. gnidiella resulted in a dose-dependent decrease in male captures. researchgate.netnih.gov This suggests that the antagonist competes with the natural pheromone at the olfactory receptors on the male's antennae. Gas chromatography-electroantennogram detection (GC-EAD) studies showed that the formate analogs themselves elicit a response from the male antennae. researchgate.netnih.gov
The mechanism of this antagonism may not be a simple blockage of the receptor. It is thought to be based on the specificity of the olfactory receptor proteins (ORx) for the antagonist compounds. frontiersin.org Rather than inhibiting the broadly required co-receptor (ORco), these structural analogs may bind to the specific receptor tuned to the pheromone components, thereby preventing the correct signal from being transmitted to the brain. frontiersin.org This competitive interaction at the peripheral sensory level effectively disrupts the male's ability to locate a mate, forming the basis for their potential use in mating disruption strategies for pest control. iobc-wprs.orgresearchgate.net
Applications in Integrated Pest Management (IPM)
This compound is a significant semiochemical, or signaling chemical, utilized in Integrated Pest Management (IPM) programs. researchgate.net As a component of the female sex pheromone for several lepidopteran pest species, it serves as a powerful tool for monitoring and controlling insect populations in an environmentally conscious manner. hep.com.cnoup.comontosight.ai
Population Monitoring using Pheromone Traps
Pheromone-baited traps are a cornerstone of modern IPM, offering a species-specific, cost-effective, and environmentally friendly method for tracking pest populations. researchgate.net this compound is a key attractant used in lures to monitor various significant agricultural pests.
For instance, it is a primary component of the sex pheromone for the rice stem borer, Chilo suppressalis, a major pest in rice paddies. oup.comcymitquimica.com The pheromone blend for C. suppressalis was identified to contain this compound along with (Z)-11-hexadecenal and (Z)-9-hexadecenal. oup.comthejaps.org.pkcambridge.org Traps baited with a synthetic version of this blend are highly effective for monitoring male flight patterns and population density, proving more efficient than traditional light traps. cambridge.org
Similarly, this compound is the most abundant and active component in the sex pheromone of the Japanese population of the rice leaffolder moth, Cnaphalocrocis medinalis. hep.com.cnresearchgate.net The full blend, also containing (Z)-11-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol, is used in lures for effective monitoring of this pest. hep.com.cnresearchgate.net
It is also a component of the sex pheromone for the honeydew moth, Cryptoblabes gnidiella, a pest in vineyards and other fruit crops. researchgate.netiobc-wprs.org A 1:1 mixture of this compound and (Z)-11-hexadecenal has been demonstrated to be effective for monitoring populations of this moth. researchgate.netresearchgate.net
Table 1: Examples of Lepidopteran Pests Monitored Using this compound
| Pest Species | Common Name | Other Pheromone Components in Blend |
| Chilo suppressalis | Rice Stem Borer | (Z)-11-hexadecenal, (Z)-9-hexadecenal oup.comcambridge.org |
| Cnaphalocrocis medinalis | Rice Leaffolder Moth | (Z)-11-octadecenal, (Z)-11-octadecen-1-ol, (Z)-13-octadecen-1-ol hep.com.cnresearchgate.net |
| Cryptoblabes gnidiella | Honeydew Moth / Vine Moth | (Z)-11-hexadecenal researchgate.netnih.gov |
Mating Disruption Strategies
Mating disruption is a proactive pest control technique that permeates an area with synthetic pheromones to prevent male insects from locating females, thereby disrupting the reproductive cycle. thejaps.org.pkgoogle.com This method is a non-toxic and highly specific alternative to conventional insecticides. thejaps.org.pkgoogle.com
This compound is a key active substance in mating disruption formulations. For Chilo suppressalis, field experiments have demonstrated the potential of using its three-component pheromone blend for mating disruption in rice fields. thejaps.org.pk The strategy aims to confuse males and significantly reduce mating success. oup.comthejaps.org.pk
In vineyards, mating disruption is a promising strategy for controlling the honeydew moth, Cryptoblabes gnidiella. nih.goviobc-wprs.org Dispensers releasing a blend of this compound and (Z)-11-hexadecenal are used to manage this pest. nih.goviobc-wprs.org Research has focused on developing effective dispensers, including biodegradable options, to simultaneously control C. gnidiella and other vineyard pests like the European grapevine moth (Lobesia botrana). nih.gov While the natural aldehyde components can be chemically unstable for mating disruption purposes, studies have also explored the use of more stable formate analogues as behavioral antagonists to inhibit male response to the natural pheromone. researchgate.netiobc-wprs.org
The development of non-natural pheromone blends for mating disruption is an area of active research. One innovative strategy involves combining this compound, a key component for the striped stem borer (C. suppressalis), with (Z)-9-octadecenal, a component for the yellow stem borer (Scirpophaga incertulas). google.com This non-natural blend has shown surprising effectiveness in disrupting both reproductively isolated species, even though these specific components are thought to help the insects distinguish between species in nature. google.com
Development of Environmentally Sustainable Pest Control Tools
The use of semiochemicals like this compound is integral to creating environmentally sustainable pest control tools that minimize reliance on broad-spectrum insecticides. thejaps.org.pkgoogle.com Pheromone-based methods are valued for their species specificity, which prevents harm to non-target organisms and preserves biodiversity within agroecosystems. oup.com
The development of biodegradable dispensers for releasing pheromones, such as those used for the simultaneous control of Lobesia botrana and Cryptoblabes gnidiella in vineyards, represents a significant advancement. nih.gov These dispensers mitigate plastic waste and further enhance the environmental profile of pheromone-based control. nih.gov Innovations in packaging, such as vacuum-sealing, are also being explored to improve the storage stability and shelf-life of aldehyde pheromones like this compound, which can be prone to degradation. google.com
By integrating this compound into IPM programs through monitoring and mating disruption, it is possible to reduce the application of conventional chemical insecticides, leading to more sustainable agricultural practices. iobc-wprs.org The synthetic pheromone is considered an effective tool for eco-friendly pest control. koreascience.kr
Role in Broader Chemical Ecology Research
Beyond its direct applications in IPM, this compound is a subject of study in the broader field of chemical ecology, which examines the chemical interactions between organisms.
Interspecies Interactions and Olfactory Interference
The sharing of pheromone components among different species can lead to fascinating interspecific interactions and olfactory interference. While this compound is a key attractant for Chilo suppressalis, its pheromone blend components can also attract other lepidopteran species, indicating a lack of complete specificity. nih.gov For example, field traps baited with the C. suppressalis blend have been known to capture other pests like Scirpophaga incertulas and Mythimna separata. nih.gov
Conversely, compounds from one species' pheromone can act as behavioral antagonists or inhibitors for another. Research has shown that two alcohol components from the Cnaphalocrocis medinalis sex pheromone, (Z)-11-octadecen-1-ol and (Z)-13-octadecen-1-ol, significantly reduce the capture of C. suppressalis males when added to their lure. oup.com This suggests these alcohols could be potential inhibitors for controlling the rice stem borer. oup.com This phenomenon highlights how minor components in a pheromone blend can play a crucial role in maintaining reproductive isolation between species that may share major pheromone components and occupy the same habitat. nih.gov Understanding these interactions is critical for developing species-specific monitoring tools and avoiding cross-attraction issues in the field. google.comnih.gov
Volatile Organic Compound (VOC) Analysis in Agroecosystems
This compound, as a volatile aldehyde, is part of the complex mixture of volatile organic compounds (VOCs) present in agroecosystems. univ-tours.fr These semiochemicals mediate interactions not just between insects, but also between insects and plants. entomologyjournals.com Insects exist in an environment rich with VOCs from host plants, non-host plants, and other insects. entomologyjournals.com
The analysis of these compounds is crucial for understanding the chemical landscape of an ecosystem. For instance, the pheromone blend of C. suppressalis, which includes this compound, is released into the rice paddy environment. oup.com The interaction of this pheromone plume with plant volatiles and pheromones from other species, like C. medinalis, creates a complex olfactory environment that influences insect behavior. oup.com Studying these VOCs and their interactions provides deeper insights into the ecological dynamics of pest outbreaks and the mechanisms of reproductive isolation. nih.gov
Future Research Directions and Translational Opportunities
Advanced Omics Approaches (Genomics, Transcriptomics, Proteomics) in Pheromone Research
The future of pheromone research is intrinsically linked to the application of advanced "omics" technologies. These fields, which encompass the comprehensive study of an organism's genes (genomics), RNA transcripts (transcriptomics), and proteins (proteomics), offer an unprecedented, holistic view of the biological systems that govern pheromone production and perception. alleninstitute.orgfrontlinegenomics.comenago.com
Genomics provides the fundamental blueprint, allowing researchers to identify the genes encoding the enzymes essential for the biosynthesis of pheromones like (Z)-13-Octadecenal. The increasing availability of fully sequenced insect genomes is a critical resource that facilitates the discovery of these key genes. oup.com
Transcriptomics builds on this by revealing which genes are actively expressed in specific tissues, such as the pheromone glands of an insect. alleninstitute.org This is crucial for pinpointing the specific enzymes, like desaturases and fatty acyl-CoA reductases (FARs), that are directly involved in the biosynthetic pathway of fatty-acid-derived pheromones. oup.com
Proteomics completes the picture by identifying the final protein products and their modifications, confirming the presence and activity of the biosynthetic enzymes. enago.commdpi.com The proteome is dynamic and can vary, providing a snapshot of the proteins present at a specific time. frontlinegenomics.com
The integration of these omics approaches, sometimes termed "multi-omics," enables the construction of detailed models of pheromone biosynthesis. enago.com This comprehensive understanding is the first step toward many of the translational opportunities discussed below, from engineering biosynthetic pathways in other organisms to identifying novel targets for pest control. mdpi.com
Table 1: Overview of Omics Technologies in Pheromone Research
| Omics Field | Focus of Study | Application in Pheromone Research |
|---|---|---|
| Genomics | The complete set of DNA (genome) in an organism. alleninstitute.orgnih.gov | Identification of genes encoding enzymes for pheromone biosynthesis and reception. oup.com |
| Transcriptomics | The complete set of RNA transcripts in a cell. alleninstitute.orgnih.gov | Determining which genes are actively expressed in pheromone glands to pinpoint key biosynthetic enzymes. oup.com |
| Proteomics | The complete set of proteins expressed by an organism. alleninstitute.orgnih.gov | Identifying and characterizing the enzymes and receptors directly involved in pheromone pathways. mdpi.com |
High-Throughput Screening for Novel Receptors and Ligands
The biological effect of this compound is mediated by its interaction with specific odorant receptors (ORs) in the antennae of the receiving insect. Identifying and characterizing these receptors is a major goal for developing new and highly specific pest management tools. usda.gov High-throughput screening (HTS) is a key technology enabling the rapid testing of vast libraries of chemical compounds for their ability to interact with these receptors. usda.govnih.gov
The typical HTS workflow for pheromone research involves:
Receptor Identification: Using omics data to identify candidate OR genes from the target insect.
Heterologous Expression: Expressing the candidate ORs, along with the obligate co-receptor Orco, in a heterologous system, such as human embryonic kidney (HEK293) cells or Xenopus oocytes. usda.govnih.govresearchgate.net
Screening: Exposing these cells to a wide range of compounds and measuring the receptor's response, often via calcium imaging. nih.gov
This approach allows for the efficient deorphanization of receptors (pairing them with their specific ligand) and the discovery of novel molecules that can either activate (agonists) or block (antagonists) the natural pheromone response. usda.gov These newly identified molecules can be developed into potent attractants for monitoring or inhibitors for mating disruption campaigns. usda.govnih.gov The successful characterization of the alarm pheromone receptor in aphids, for instance, has opened the door to HTS for new aphid repellents, a model that can be applied to systems involving this compound. nih.gov
Engineering of Pheromone Biosynthesis in Microorganisms and Plants for Sustainable Production
Currently, most commercial insect pheromones are produced via chemical synthesis. oup.com While effective, this process can be expensive and may involve the use of toxic chemicals and byproducts, making it less than ideal for some complex pheromone structures. ukri.org A significant translational opportunity lies in harnessing biotechnology to create sustainable and cost-effective production platforms for pheromones like this compound.
This involves metabolic engineering, where the biosynthetic pathway for the pheromone is reconstructed in a heterologous host organism. biorxiv.org Promising hosts include:
Yeast: Species like Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica have been successfully engineered to produce moth sex pheromones by redirecting their native fatty acid metabolism. oup.com
Plants: Plants, particularly Nicotiana benthamiana and Camelina sativa, are being developed as "green factories" for pheromone production. nih.govresearchgate.net This approach offers the potential for large-scale, low-cost production directly in the field. ukri.org
The process requires the introduction of key insect genes, primarily for desaturases that create specific double bonds and reductases that convert fatty acids into the final alcohol or aldehyde form. oup.combiorxiv.org Researchers are also developing sophisticated genetic tools, such as synthetic promoters and transcriptional activators, to fine-tune and optimize gene expression, thereby maximizing the yield of the desired pheromone components. biorxiv.orgnih.gov
Table 2: Bio-manufacturing Platforms for Insect Pheromones
| Platform | Organism Examples | Advantages |
|---|---|---|
| Microorganisms | Saccharomyces cerevisiae, Yarrowia lipolytica oup.com | Contained fermentation, rapid growth cycles, established engineering tools. |
| Plants | Nicotiana benthamiana, Camelina sativa researchgate.net | Low-cost inputs (sunlight, water, CO2), potential for large-scale agricultural production. |
Development of Smart Sensing Technologies for Pheromone Detection in the Field
Effective pest management relies on the timely and accurate monitoring of pest populations. Traditional methods involve manually checking pheromone-baited traps, which is labor-intensive. mdpi.com A major area of development is the creation of "smart" traps and sensors that automate the detection and reporting process.
Future technologies in this area include:
Automated Insect Traps: These traps are equipped with sensors that provide real-time data. Some use optoelectronic sensors to detect and count insects as they enter, while others employ cameras and artificial intelligence (AI) to capture and identify the trapped species. mdpi.comtopraq.ai This technology improves early detection and allows for more targeted pest control interventions. mdpi.com
Electronic Noses (E-noses): These devices use an array of chemical sensors to detect the volatile organic compounds (VOCs) that constitute a pheromone blend. researchgate.netresearchgate.net The goal is to create a portable sensor that can directly detect the presence of specific pests in the field by "smelling" their pheromones.
Novel Sensor Materials: Research is ongoing into new types of sensors, such as those based on magnetic substances and magnetometers, which may offer better response times and reliability compared to traditional chemical sensors. mdpi.com
These smart technologies promise to revolutionize pest surveillance, making it more efficient, accurate, and sustainable, and providing growers with the precise data needed to make informed management decisions. mdpi.comtopraq.ai
Understanding Long-Term Evolutionary Dynamics of Pheromone Systems
Pheromone communication systems are not static; they are highly dynamic and subject to powerful evolutionary pressures that can lead to the diversification of species. numberanalytics.comfrontiersin.org Understanding these evolutionary trajectories is crucial for predicting how pest populations might adapt to pheromone-based control strategies and for ensuring the long-term durability of these methods.
Research in this area focuses on the co-evolutionary "arms race" between the pheromone signal emitters (females) and the receivers (males). numberanalytics.com A change in the pheromone blend produced by females must be matched by a corresponding change in the preference of males for reproductive success to continue. This dynamic can be a driver of speciation, where different populations diverge to the point that they no longer interbreed. frontiersin.orgpnas.org
Key mechanisms driving this evolution include:
Gene Duplication: The duplication of odorant receptor genes provides the raw material for evolution, allowing one copy to retain its original function while the other is free to evolve a new specificity, potentially for a novel pheromone component. pnas.org
Changes in Gene Expression: Shifts in the identity and tuning of sensory neurons can lead to altered preferences for pheromone blends, as seen in the European corn borer, Ostrinia nubilalis. frontiersin.org
By combining phylogenetic analysis with functional studies of genes and receptors, scientists can reconstruct how and when specific pheromone systems emerged. pnas.orgoup.com This knowledge provides fundamental insights into biodiversity and is essential for developing robust pest management strategies that are less likely to be overcome by pest evolution.
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent behavioral responses to this compound in ecological studies?
- Methodological Answer: Use generalized linear mixed models (GLMMs) to account for individual variability and repeated measures. Transform proportional data (e.g., attraction rates) with logit or probit functions. Validate thresholds via receiver operating characteristic (ROC) curves and report confidence intervals for EC₅₀ values .
Data Presentation Guidelines
- Tabulate physicochemical properties (e.g., logP = 7.31, boiling point = 356°C) with measurement methods and uncertainty ranges .
- Include chromatograms (HPLC/GC-MS) annotated with retention times and purity percentages .
- Report spectral data (NMR, IR) in supplementary materials using IUPAC-compliant formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
